molecular formula C11H21NO2S B12868543 3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid

3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid

Cat. No.: B12868543
M. Wt: 231.36 g/mol
InChI Key: IWFVFBRGVRSTKS-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid is a complex organic compound characterized by its unique structure, which includes a thiomorpholine ring substituted with dimethyl groups and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid typically involves the formation of the thiomorpholine ring followed by the introduction of the butanoic acid group. One common method involves the reaction of a suitable thiomorpholine precursor with a methylating agent to introduce the dimethyl groups. This is followed by the addition of a butanoic acid derivative under acidic or basic conditions to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the butanoic acid moiety.

    Substitution: The dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring and butanoic acid moiety can interact with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine derivatives: Compounds with similar thiomorpholine rings but different substituents.

    Butanoic acid derivatives: Compounds with similar butanoic acid moieties but different ring structures.

Uniqueness

3-(2,3-Dimethylthiomorpholin-4-yl)-2-methylbutanoic acid is unique due to the specific combination of the thiomorpholine ring with dimethyl groups and the butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H21NO2S

Molecular Weight

231.36 g/mol

IUPAC Name

3-(2,3-dimethylthiomorpholin-4-yl)-2-methylbutanoic acid

InChI

InChI=1S/C11H21NO2S/c1-7(11(13)14)8(2)12-5-6-15-10(4)9(12)3/h7-10H,5-6H2,1-4H3,(H,13,14)

InChI Key

IWFVFBRGVRSTKS-UHFFFAOYSA-N

Canonical SMILES

CC1C(SCCN1C(C)C(C)C(=O)O)C

Origin of Product

United States

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